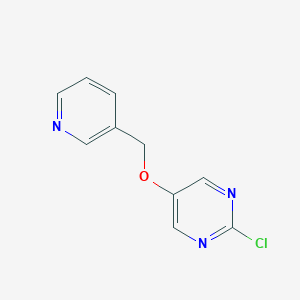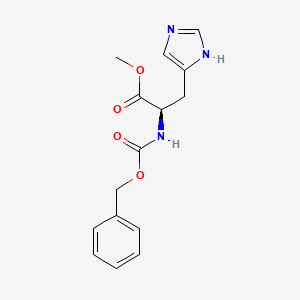
Z-D-His-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-His-OMe, also known as Nα-(benzyloxycarbonyl)-D-histidine methyl ester, is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis and has applications in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-His-OMe typically involves the protection of the amino and carboxyl groups of histidine. One common method is the use of benzyloxycarbonyl (Z) as a protecting group for the amino group and methyl esterification for the carboxyl group. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and bases like triethylamine to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-His-OMe undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxazoles, while reduction can yield the deprotected histidine derivative .
Wissenschaftliche Forschungsanwendungen
Z-D-His-OMe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of Z-D-His-OMe involves its interaction with various molecular targets. The imidazole ring in histidine can act as a nucleophile, participating in enzyme catalysis and binding to metal ions. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-L-His-OMe: The L-isomer of the compound, which has different stereochemistry.
Boc-His-OMe: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-His-OMe: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Z-D-His-OMe is unique due to its specific protecting groups, which provide stability and facilitate its use in peptide synthesis. The D-isomer also offers different biological activity compared to the L-isomer, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C15H17N3O4 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
methyl (2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m1/s1 |
InChI-Schlüssel |
KLEOALLEVMGHEC-CYBMUJFWSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


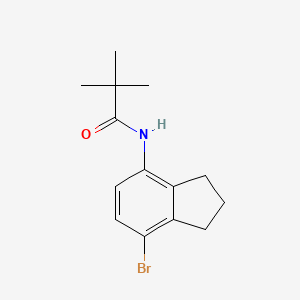
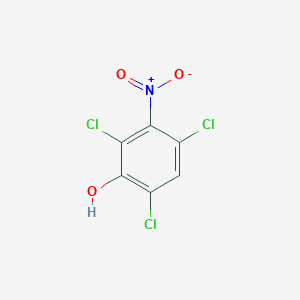

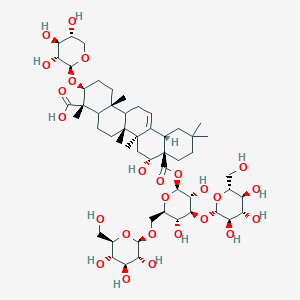
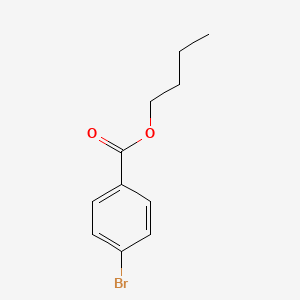
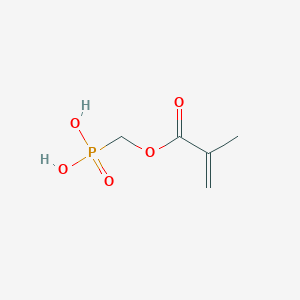
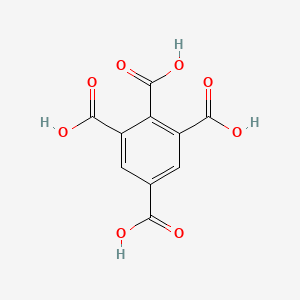
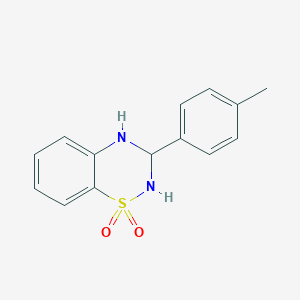

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
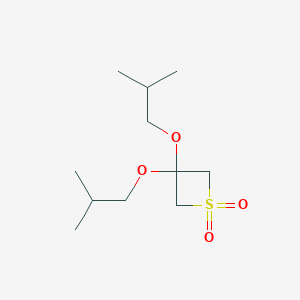
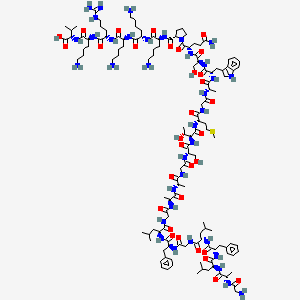
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)
